3,4-Dimethylphenylmagnesium chloride
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Overview
Description
3,4-Dimethylphenylmagnesium chloride is an organometallic compound with the chemical formula C8H9ClMg. It is a Grignard reagent, commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylmagnesium chloride is usually synthesized via the Grignard reaction. This involves the reaction of 3,4-dimethylbromobenzene with magnesium metal in the presence of anhydrous ether or THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with halides to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents in nucleophilic addition reactions.
Halides: Used in substitution and coupling reactions.
Solvents: Anhydrous ether or THF is typically used as the solvent.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions with halides.
Scientific Research Applications
3,4-Dimethylphenylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of organometallic compounds with unique magnetic and electronic properties
Mechanism of Action
The mechanism of action of 3,4-dimethylphenylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .
Comparison with Similar Compounds
Phenylmagnesium Chloride: Similar in structure but lacks the methyl groups at the 3 and 4 positions.
3,4-Dimethylphenylmagnesium Bromide: Similar but uses bromine instead of chlorine.
Methylmagnesium Chloride: Contains a methyl group instead of the phenyl group
Uniqueness: 3,4-Dimethylphenylmagnesium chloride is unique due to the presence of methyl groups at the 3 and 4 positions on the phenyl ring. These methyl groups can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;1,2-dimethylbenzene-5-ide;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWASNGNCVSXDRR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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